molecular formula C22H24N4O5 B2665044 (E)-3-(2-ethoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 403658-79-7

(E)-3-(2-ethoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2665044
CAS No.: 403658-79-7
M. Wt: 424.457
InChI Key: PHIPNHJGTLBRLN-YDZHTSKRSA-N
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Description

The compound (E)-3-(2-ethoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core conjugated to a hydrazone moiety via a carbohydrazide linkage. Its structure features:

  • A 2-ethoxyphenyl group at the pyrazole C3 position.
  • A 2,4,5-trimethoxybenzylidene substituent on the hydrazone nitrogen.

The E-configuration of the hydrazone bond ensures planarity, facilitating π-π stacking and hydrogen-bonding interactions critical for biological activity and crystallinity .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-5-31-18-9-7-6-8-15(18)16-11-17(25-24-16)22(27)26-23-13-14-10-20(29-3)21(30-4)12-19(14)28-2/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIPNHJGTLBRLN-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-ethoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide belongs to a class of pyrazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

  • Molecular Formula : C20H24N4O3
  • Molecular Weight : 368.43 g/mol
  • IUPAC Name : this compound

The structure features an ethoxyphenyl group and a trimethoxybenzylidene moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-ethoxybenzaldehyde and 5-carbohydrazide derivatives in the presence of a suitable catalyst. The reaction conditions can vary but generally require a solvent such as ethanol or methanol under reflux conditions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, the synthesized compound showed promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Escherichia coli16 µg/mL

These results indicate that this compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have suggested that this compound may exhibit anticancer properties. A study evaluated its effects on human cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)18 µM

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines.

The proposed mechanism of action for the biological activity of this pyrazole derivative includes:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells leading to apoptosis.
  • DNA Interaction : Potential intercalation into DNA, disrupting replication processes.

Case Studies

  • Antimycobacterial Activity : A study assessed the activity against Mycobacterium tuberculosis. The compound exhibited an MIC of 8 µg/mL, indicating effective inhibition comparable to standard treatments.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties where the compound was shown to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

Key analogs differ in substituent groups on the phenyl and benzylidene moieties, influencing electronic, steric, and solubility properties:

Compound Name Pyrazole Substituent Benzylidene Substituent Key Properties References
Target Compound 2-ethoxyphenyl 2,4,5-trimethoxy Expected higher lipophilicity due to ethoxy group; enhanced electron-donating capacity from trimethoxy groups.
(E)-3-(4-Methoxyphenyl)-N'-(2,4,5-TMB*) 4-methoxyphenyl 2,4,5-trimethoxy Reduced steric hindrance vs. 2-ethoxy; increased crystallinity due to symmetrical methoxy distribution.
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-PC** 5-methyl 4-methoxy Lower electron density than trimethoxy analogs; methyl group enhances metabolic stability.
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-PC 5-phenyl 2,4-dichloro Electron-withdrawing Cl groups reduce reactivity; stronger antibacterial activity due to halogen interactions.
(E)-N'-(4-Dimethylaminobenzylidene)-5-methyl-1H-PC 5-methyl 4-dimethylamino Strong electron-donating dimethylamino group enhances HOMO energy (-5.2 eV), improving binding to biological targets.

TMB = trimethoxybenzylidene; *PC = pyrazole-3-carbohydrazide

2.2 Electronic and Spectroscopic Properties
  • HOMO-LUMO Gaps :

    • Trimethoxybenzylidene analogs exhibit lower HOMO-LUMO gaps (~3.5–4.0 eV) compared to dichloro derivatives (~4.5 eV), enhancing charge transfer and reactivity .
    • The 2-ethoxyphenyl group in the target compound may further lower the gap due to its electron-donating ethoxy group, though this requires validation via DFT studies.
  • FT-IR and NMR Trends :

    • N-H Stretching : Observed at 3200–3300 cm⁻¹ in all analogs, confirming hydrazone formation .
    • C=O Vibrations : Shift from 1680 cm⁻¹ (free carbonyl) to 1620–1650 cm⁻¹ (hydrogen-bonded), indicating intramolecular interactions .
2.3 Crystallographic and Hydrogen-Bonding Patterns
  • Trimethoxybenzylidene Derivatives : Exhibit extensive intermolecular hydrogen bonds (e.g., N–H···O, C–H···O) and π-π stacking, leading to dense crystal packing (density ~1.45 g/cm³) .
  • Ethoxy vs.

Q & A

Q. How can the stereochemical configuration (E/Z) of the hydrazone moiety in this compound be experimentally confirmed?

The E-configuration of the hydrazone group is typically verified using single-crystal X-ray diffraction (SCXRD), which provides unambiguous spatial resolution of the substituents. For example, in structurally analogous pyrazole-carbohydrazides, SCXRD confirmed the E -isomer by revealing the dihedral angles between the pyrazole and benzylidene planes (e.g., 12.3°–15.7°) . Additionally, NOESY NMR can detect through-space interactions between protons on the hydrazone and adjacent aromatic rings, while IR spectroscopy identifies the C=N stretching vibration (1600–1620 cm⁻¹), which shifts depending on isomerization .

Q. What spectroscopic methods are optimal for characterizing the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • FT-IR : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.70–3.90 ppm) and verifies substituent positions.
  • ESI-MS : Validates molecular weight (±1 Da) and detects fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric consistency (C, H, N within ±0.4% of theoretical values) .

Q. How can synthetic yields of this compound be optimized?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance Schiff base formation via dehydration.
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., triethylamine) conditions accelerate imine bond formation.
  • Reaction time/temperature : Microwave-assisted synthesis (60–80°C, 1–2 hrs) improves yields (>75%) compared to conventional reflux (6–8 hrs) .

Advanced Research Questions

Q. How do solvent effects influence the electronic properties of this compound, as modeled by DFT?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal solvent-dependent changes in frontier molecular orbitals. In aqueous solution (modeled viaIEFPCM ), the HOMO-LUMO gap narrows by 0.2–0.5 eV compared to the gas phase due to stabilization of the LUMO by polar interactions. Solvent effects also alter dipole moments (e.g., 5.1 D in gas vs. 7.3 D in water), impacting reactivity and binding affinity .

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra?

Discrepancies in C=N or C=O stretching frequencies (DFT vs. IR) arise from anharmonicity or solvent neglect in simulations. To mitigate:

  • Apply scaling factors (0.96–0.98) to DFT frequencies.
  • Use potential energy distribution (PED) analysis to assign vibrational modes accurately.
  • Validate with Raman spectroscopy to cross-check IR-active vs. Raman-active modes .

Q. How can molecular docking predict the binding affinity of this compound to biological targets (e.g., kinases)?

AutoDock Vina or Glide workflows are employed:

  • Prepare the ligand: Optimize geometry (DFT-minimized) and assign charges (e.g., Gasteiger).
  • Define the active site: Use crystallographic data (PDB ID) or homology modeling.
  • Score interactions: Hydrogen bonds (e.g., pyrazole N-H with Glu87), π-π stacking (trimethoxybenzylidene vs. Phe330), and hydrophobic contacts.
  • Validate with MM/GBSA free energy calculations to refine binding scores .

Q. What crystallographic software is recommended for refining the structure of this compound?

SHELXL is the gold standard for small-molecule refinement. Key steps:

  • Import .hkl data and initial model (e.g., from SHELXD).
  • Apply anisotropic displacement parameters (ADPs) for non-H atoms.
  • Refine hydrogen positions using riding models.
  • Validate with R1/wR2 (<0.05/0.12) and check for residual electron density (<0.3 eÅ⁻³). Use PLATON for symmetry checks and ORTEP for visualization .

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Methoxy groups at positions 2,4,5 enhance lipophilicity (logP +0.3–0.5) and membrane permeability.
  • Ethoxy substitution on the phenyl ring increases steric bulk, potentially reducing binding to compact active sites (e.g., IC50 increases from 1.2 µM to 3.8 µM in kinase assays).
  • Comparative molecular electrostatic potential (MEP) maps identify regions of high electron density for target interaction .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond length outliers)?

Outliers in bond lengths (e.g., C-N > 1.35 Å) may indicate:

  • Disorder : Model alternate conformers (PART command in SHELXL).
  • Twining : Check for higher symmetry (PLATON’s CELL_NOW ).
  • Thermal motion : Apply rigid-bond restraint (DELU 0.01) for anisotropic ADPs. Cross-validate with DFT-optimized geometries to identify systematic errors .

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